DBCO-(PEG2-Val-Cit-PAB)2
Description
The Evolving Landscape of Chemical Linkers in Bioconjugation Research
The journey of chemical linkers in bioconjugation has been one of continuous evolution, moving from simple, stable bonds to complex, environment-sensitive systems. Early generation ADCs often utilized non-cleavable linkers, which relied on the complete degradation of the antibody within the lysosome of a cancer cell to release the attached drug. nih.gov While effective to a degree, this approach could lead to the release of the drug with amino acid residues still attached, potentially hindering its activity.
Strategic Design of Cleavable Linkers for Controlled Release in Biological Systems
The strategic design of cleavable linkers is paramount for the success of targeted therapies, ensuring the potent payload remains inactive and attached to its carrier while in circulation, and is only released at the site of action. nih.gov This controlled release is typically achieved by incorporating trigger mechanisms that respond to the unique physiological conditions of the target microenvironment, such as low pH or the presence of specific enzymes. nih.gov
A prominent strategy involves the use of peptide sequences that are substrates for enzymes overexpressed in tumor cells, such as lysosomal proteases. iris-biotech.de Cathepsin B, for instance, is a lysosomal protease often found in high concentrations within cancer cells. Linkers containing the dipeptide sequence valine-citrulline (Val-Cit) are specifically designed to be recognized and cleaved by Cathepsin B. nih.gov This enzymatic cleavage initiates the release of the drug.
To ensure a clean and complete release of the unmodified payload, these peptide linkers are often coupled with a self-immolative spacer, such as p-aminobenzyl alcohol (PAB). iris-biotech.de Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug. nih.goviris-biotech.de This multi-component design, combining an enzyme-cleavable peptide with a self-immolative unit, exemplifies the sophisticated chemical strategies employed to achieve controlled drug release in biological systems.
Significance of DBCO-(PEG2-Val-Cit-PAB)2 as a Dual-Action Linker in Contemporary Research
The compound This compound stands out as a sophisticated and versatile tool in modern bioconjugation and drug delivery research. medchemexpress.commedchemexpress.com It is classified as a dual cleavable linker for use in constructing antibody-drug conjugates (ADCs) and is also utilized as a PEG-based linker for synthesizing proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.cominvivochem.com Its significance lies in the integration of several key functional components into a single, elegant architecture.
The structure of This compound features a central dibenzocyclooctyne (DBCO) core, which serves as a highly reactive handle for "click chemistry". medchemexpress.combroadpharm.com The DBCO group readily and specifically reacts with azide-tagged molecules through a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.combroadpharm.commedchemexpress.com This allows for precise, site-specific conjugation to biomolecules like antibodies, which can be engineered to contain azide (B81097) groups. conju-probe.comconju-probe.com
Extending from the central scaffold are two identical arms, each comprising three distinct units:
Val-Cit: The valine-citrulline dipeptide. This sequence is specifically designed to be a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. iris-biotech.denih.govbroadpharm.com This ensures that the linker is cleaved preferentially inside the target cells.
PAB: A p-aminobenzyl alcohol self-immolative spacer. Following the enzymatic cleavage of the Val-Cit peptide, the PAB unit spontaneously decomposes to release the conjugated payload in its active form. iris-biotech.de
The "dual" nature of this linker can be interpreted in two ways. Firstly, its branched structure with two (PEG2-Val-Cit-PAB) arms allows for the potential attachment of two payload molecules, increasing the drug-to-antibody ratio in an ADC. Secondly, its applicability extends to both the ADC and PROTAC fields, highlighting its versatility. medchemexpress.cominvivochem.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. medchemexpress.commedchemexpress.com The defined length and chemical properties of linkers like This compound are crucial for the successful formation of this ternary complex.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆₉H₉₄N₁₂O₁₆ | medchemexpress.com |
| Molecular Weight | 1347.56 | medchemexpress.cominvivochem.com |
| Appearance | Solid | invivochem.com |
Table 2: Functional Components of this compound
| Component | Name | Function | Source(s) |
| DBCO | Dibenzocyclooctyne | Bioorthogonal handle for copper-free "click" chemistry (SPAAC) conjugation to azide-modified molecules. | medchemexpress.combroadpharm.comconju-probe.com |
| PEG2 | Polyethylene (B3416737) Glycol (2 units) | Increases hydrophilicity and solubility of the conjugate. | invivochem.combroadpharm.combroadpharm.com |
| Val-Cit | Valine-Citrulline | Dipeptide substrate for enzymatic cleavage by Cathepsin B, ensuring targeted release within lysosomes. | iris-biotech.de |
| PAB | p-Aminobenzyl Alcohol | Self-immolative spacer that decomposes after peptide cleavage to release the unmodified payload. | iris-biotech.de |
Structure
2D Structure
Properties
Molecular Formula |
C69H94N12O16 |
|---|---|
Molecular Weight |
1347.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C69H94N12O16/c1-46(2)62(66(90)76-55(14-9-31-72-68(70)92)64(88)74-53-23-17-48(44-82)18-24-53)78-58(84)29-35-94-39-41-96-37-33-80(60(86)27-28-61(87)81-43-52-13-6-5-11-50(52)21-22-51-12-7-8-16-57(51)81)34-38-97-42-40-95-36-30-59(85)79-63(47(3)4)67(91)77-56(15-10-32-73-69(71)93)65(89)75-54-25-19-49(45-83)20-26-54/h5-8,11-13,16-20,23-26,46-47,55-56,62-63,82-83H,9-10,14-15,27-45H2,1-4H3,(H,74,88)(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,85)(H3,70,72,92)(H3,71,73,93)/t55-,56-,62-,63-/m0/s1 |
InChI Key |
OJIQRDAILYOKEI-MBSGQPJDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC2=CC=C(C=C2)CO)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Molecular Architecture and Rational Design Principles of Dbco Peg2 Val Cit Pab 2
The Central Dibenzocyclooctyne (DBCO) Moiety: Enabling Bioorthogonal Ligation
At the core of the DBCO-(PEG2-Val-Cit-PAB)2 structure lies the dibenzocyclooctyne (DBCO) group. DBCO is a strained cyclic alkyne that has gained significant attention in the field of bioorthogonal chemistry. Its primary function is to participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. cd-bioparticles.com This type of "click chemistry" is highly efficient and can occur under mild, physiological conditions without the need for a toxic copper catalyst, which is a major advantage for biological applications. cd-bioparticles.com The inherent ring strain of the DBCO molecule makes it highly reactive towards azides, leading to the rapid and selective formation of a stable triazole linkage. bldpharm.com This bioorthogonality ensures that the reaction does not interfere with native biochemical processes within living systems. This makes DBCO an ideal tool for labeling and conjugating biomolecules with high specificity and reactivity. cd-bioparticles.comnih.gov
Polyethylene (B3416737) Glycol (PEG2) Spacer Units: Influence on Hydrophilicity and Conformational Freedom
The DBCO core is flanked by two short polyethylene glycol (PEG) chains, specifically with two ethylene (B1197577) glycol units (PEG2). PEG is a hydrophilic polymer known for its ability to improve the physicochemical properties of conjugated molecules. researchgate.net The inclusion of PEG2 spacers in the this compound architecture serves several key purposes. Firstly, it enhances the hydrophilicity and water solubility of the entire construct, which is crucial for its application in aqueous biological environments. rsc.org This increased hydrophilicity can help to reduce aggregation and precipitation of the conjugate. researchgate.netrsc.org Secondly, the flexible nature of the PEG chain provides conformational freedom, acting as a flexible spacer that can enhance molecular mobility. This can be important for allowing the other functional parts of the molecule, such as the cleavable linker, to interact effectively with their targets. Research has shown that even short PEG spacers can effectively reduce aggregation and allow for more efficient conjugation. rsc.org The strategic placement and length of PEG units are critical design considerations for optimizing the stability and pharmacokinetic properties of complex bioconjugates. researchgate.net
Dual Valine-Citrulline (Val-Cit) Dipeptide Sequences: Substrate for Enzymatic Cleavage
A critical feature of the this compound linker is the presence of two valine-citrulline (Val-Cit) dipeptide sequences. invivochem.commedchemexpress.com This specific dipeptide was rationally designed to be a substrate for certain enzymes, primarily lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. broadpharm.comiris-biotech.de The Val-Cit linker is designed to be stable in the bloodstream but to be cleaved upon internalization into target cells, releasing the attached payload. iris-biotech.deiris-biotech.de This enzyme-dependent cleavage provides a mechanism for targeted drug release, a cornerstone of modern antibody-drug conjugate (ADC) design. broadpharm.comtcichemicals.com
Mechanism of Cathepsin-Mediated Hydrolysis of the Val-Cit Motif
The cleavage of the Val-Cit linker is mediated by proteases, with cathepsin B being a primary example. tcichemicals.comnih.gov Cathepsin B is a cysteine protease typically found within the lysosomes of cells. nih.gov The enzyme recognizes the Val-Cit dipeptide and hydrolyzes the peptide bond between citrulline and the adjacent para-aminobenzyl (PAB) group. tcichemicals.comnih.gov This cleavage event is the initial trigger for the subsequent release of the payload. While initially thought to be specific to cathepsin B, further studies have indicated that other cathepsins, such as S, L, and F, can also be involved in the cleavage process. nih.gov The efficiency of this cleavage can be influenced by steric factors, and the inclusion of a spacer like PAB between the dipeptide and the payload can improve enzyme binding and facilitate a more efficient release. nih.govmdpi.com
Investigation of Protease Specificity and Cleavage Kinetics in Research Models
The specificity and kinetics of protease-mediated cleavage of the Val-Cit linker have been the subject of extensive research. Studies have compared the cleavage rates of different dipeptide sequences to optimize linker design for ADCs. For instance, in a comparative study, the Val-Cit linker demonstrated high stability in human plasma. iris-biotech.de However, it has been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluations. nih.govacs.org This has led to the development of alternative dipeptide linkers, such as Val-Ala, which, while cleaved at a slower rate by cathepsin B, exhibits lower hydrophobicity. iris-biotech.denih.gov The choice of dipeptide can significantly modulate the in vivo stability and therapeutic activity of the resulting conjugate. nih.gov Mass spectrometric analyses have revealed that different dipeptide linkers not only have varying stability but also different cleavage sites. nih.gov These findings underscore the importance of carefully selecting the peptide sequence to achieve the desired balance of stability and efficient, targeted payload release.
| Dipeptide Linker | Half-life in Enzymatic Assay (minutes) |
|---|---|
| Val-Cit | 240 |
| Phe-Lys | 8 |
Para-Aminobenzyl (PAB) Self-Immolative Spacers: Facilitating Post-Cleavage Payload Release
Following the enzymatic cleavage of the Val-Cit dipeptide, the para-aminobenzyl (PAB) group plays a crucial role as a self-immolative spacer. iris-biotech.degoogle.com This means that once the initial cleavage event occurs, the PAB unit spontaneously degrades to release the attached payload molecule. google.comunimi.it The PAB spacer is connected to the citrulline residue via an amide bond and to the payload, often through a carbamate (B1207046) linkage, forming a para-aminobenzyl carbamate (PABC) structure. unimi.itmdpi.com This self-immolative property is essential for ensuring the efficient and traceless release of the active drug in its intended form. iris-biotech.de
Unpacking the 1,6-Elimination Cascade for Effector Molecule Liberation
The release of the payload from the PAB spacer occurs through a well-defined chemical mechanism known as a 1,6-elimination reaction. nih.govresearchgate.net Once the protease cleaves the amide bond between citrulline and the PAB group, a free aniline (B41778) moiety is generated. unimi.it The lone pair of electrons on the nitrogen atom of this newly formed aniline initiates an electronic cascade. google.com This cascade proceeds through the aromatic ring, leading to the spontaneous fragmentation of the molecule. google.com The result is the formation of an aza-quinone methide intermediate and the release of the payload, often accompanied by the loss of carbon dioxide if the payload was attached via a carbamate bond. unimi.itmdpi.com This intramolecular electronic rearrangement is rapid and irreversible, ensuring the efficient liberation of the effector molecule once the enzymatic trigger has been activated. unimi.it
Implications of the Bis-Architecture on Linker Multivalency and Functional Payload Capacity
The "bis" designation in the nomenclature of this compound signifies a pivotal design feature: a dual-armed or bivalent architecture. This structure consists of a central dibenzocyclooctyne (DBCO) core from which two identical (PEG2-Val-Cit-PAB) chains extend. This branched design has profound implications for the linker's role in constructing antibody-drug conjugates (ADCs), directly influencing its multivalency and the ultimate functional payload capacity of the resulting bioconjugate.
The bis-architecture inherently confers multivalency to the linker. Unlike a linear linker that connects one antibody conjugation site to a single payload, this dual-armed structure allows for the attachment of two cytotoxic drug molecules to a single point of conjugation on the antibody. medchemexpress.commedchemexpress.com This effectively doubles the drug-to-antibody ratio (DAR) achievable per conjugation event. For instance, the successful attachment of one this compound linker to an azide-modified antibody results in the incorporation of two drug molecules, a significant advantage in ADC design. fujifilm.com
The primary consequence of this multivalency is the enhancement of the functional payload capacity. The ability to deliver a higher number of cytotoxic agents per antibody is a key strategy for increasing the potency of an ADC. rsc.org By doubling the payload at a specific site, the concentration of the therapeutic agent delivered to the target cancer cell is increased, which can lead to a more robust and effective cell-killing effect. This approach is particularly relevant for overcoming potential drug resistance mechanisms within tumor cells or for targeting antigens with lower expression levels.
The table below summarizes the impact of the bis-architecture on key ADC parameters compared to a hypothetical monovalent linker.
| Feature | Monovalent Linker (e.g., DBCO-PEG2-Val-Cit-PAB) | Bivalent Linker (this compound) |
| Linker Valency | Monovalent | Bivalent/Dual |
| Payloads per Linker | 1 | 2 |
| Achievable DAR per Conjugation | 1 | 2 |
| Payload Capacity | Standard | Increased |
| Potential for Aggregation | Lower | Higher (mitigated by PEG spacers) |
| Key Design Consideration | Linker stability and cleavage | Balancing potency with physicochemical properties (e.g., hydrophobicity) |
This innovative linker architecture represents a sophisticated approach to ADC design, aiming to maximize therapeutic potential by increasing the payload delivery. The success of such a strategy hinges on the careful, integrated design of its components, where the bivalency enhances payload capacity and the hydrophilic spacers ensure the stability and viability of the final conjugate.
Synthetic Methodologies and Chemical Derivatization Strategies for Dbco Peg2 Val Cit Pab 2
Approaches for the Synthesis of the DBCO-PEG2 Core Structure
The synthesis of the DBCO-(PEG2) core, which serves as the central scaffold of the final construct, involves the initial preparation of a functionalized dibenzocyclooctyne (DBCO) derivative followed by its conjugation to a polyethylene (B3416737) glycol (PEG) spacer.
The DBCO core itself is typically synthesized through a multi-step route starting from commercially available precursors like dibenzosuberenone. Key transformations often include a Beckmann rearrangement to form a lactam intermediate, which is subsequently reduced. The strained alkyne functionality, crucial for the subsequent copper-free click reaction, is introduced via a bromination-dehydrobromination sequence. To enable conjugation to the PEG linker, the DBCO core is functionalized, for example, with an amine or a carboxylic acid group. core.ac.uk
Alternatively, a commercially available homo-bifunctional linker like DBCO-PEG-DBCO could be envisioned in a more complex synthetic design, although the direct synthesis of a DBCO core with two reactive sites for peptide coupling is more convergent. mdpi.com The synthesis of bifunctional DBCO linkers is a key strategy for creating constructs that can bind multiple molecules. medchemexpress.comconju-probe.com
Table 1: Key Reagents in DBCO-PEG2 Core Synthesis
| Reagent/Intermediate | Function | Reference |
| Dibenzosuberenone | Starting material for DBCO core synthesis | |
| Polyphosphoric acid | Reagent for Beckmann rearrangement | |
| Lithium aluminum hydride (LiAlH4) | Reducing agent for lactam intermediate | |
| Pyridinium tribromide | Brominating agent for alkyne formation | |
| Potassium tert-butoxide | Base for dehydrobromination | |
| DBCO-amine / DBCO-acid | Functionalized DBCO for PEGylation | core.ac.uk |
| Bifunctional PEG2 derivative | Hydrophilic spacer with reactive ends | core.ac.uk |
| HBTU / HATU | Peptide coupling reagents |
Application of Solid-Phase Peptide Synthesis (SPPS) in Assembling Val-Cit-PAB Units
The Val-Cit-PAB moiety is a well-established, cathepsin B-cleavable linker that has been successfully incorporated into several FDA-approved ADCs. uni-muenchen.deresearchgate.net Its synthesis is efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise assembly of peptide chains on an insoluble resin support. core.ac.ukmdpi.com
The synthesis typically begins with the attachment of a p-aminobenzyl alcohol (PAB) derivative to a suitable resin, such as a Rink amide resin. core.ac.uk The PAB moiety serves as a self-immolative spacer, which, after enzymatic cleavage of the peptide, releases the attached payload. researchgate.net The peptide chain is then elongated in a C-terminal to N-terminal direction.
The process involves a series of deprotection and coupling steps. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed using a base, typically piperidine (B6355638) in DMF. acs.org The next Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Cit-OH) is then activated with a coupling reagent, such as HATU or HBTU, and added to the resin to form a peptide bond. researchgate.net These cycles of deprotection and coupling are repeated until the desired Val-Cit sequence is assembled. This methodology is highly efficient and allows for high yields, often exceeding those of traditional solution-phase synthesis. uni-muenchen.de
Table 2: Typical Steps in SPPS of Val-Cit-PAB
| Step | Reagents and Conditions | Purpose | Reference |
| Resin Swelling | DMF | Prepares the resin for synthesis | acs.org |
| PAB Linker Attachment | PAB derivative, coupling agents | Anchors the self-immolative spacer | researchgate.net |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal protecting group | acs.org |
| Amino Acid Coupling | Fmoc-Val-OH/Fmoc-Cit-OH, HATU/HBTU, DIPEA | Forms the peptide bond | researchgate.net |
| Washing | DMF, DCM | Removes excess reagents and by-products | acs.org |
| Cleavage from Resin | Trifluoroacetic acid (TFA) cocktail | Releases the completed peptide-linker | researchgate.net |
Convergent and Divergent Synthesis Strategies for the Bis-Linker Construct
The assembly of the final DBCO-(PEG2-Val-Cit-PAB)2 molecule, which features two peptide chains linked to a single DBCO-PEG core, can be approached through either a convergent or a divergent synthetic strategy.
In a divergent synthesis , the molecule is built sequentially from a central core. acs.org In this case, the DBCO-PEG2 core would first be attached to a solid support. Then, the two Val-Cit-PAB chains would be assembled directly on this core in a stepwise manner using SPPS techniques. A branched linker, such as a lysine (B10760008) residue incorporated at the end of the PEG chain, could provide the two amine groups necessary for the parallel synthesis of the two peptide arms. acs.org While this approach can be more step-economical in terms of the number of separate reactions, it can be more challenging to purify the final product from any closely related impurities that may have formed during the parallel synthesis.
The choice between these strategies depends on factors such as the ease of purification, the stability of the intermediates, and the desired scale of the synthesis. For complex molecules like this compound, a convergent approach is often favored to ensure the high purity required for its intended biological applications. rsc.org
Functional Group Interconversion and Subsequent Derivatization for Diverse Research Applications
The this compound linker is designed for further derivatization, primarily through its terminal functional groups. The DBCO group at one end and the two payload-attachment points at the other ends of the peptide chains allow for a range of functional group interconversions and subsequent conjugations.
The primary mode of derivatization for the DBCO group is through strain-promoted alkyne-azide cycloaddition (SPAAC) . rsc.orgmdpi.com This is a bioorthogonal click chemistry reaction that allows for the efficient and specific conjugation of the linker to a molecule containing an azide (B81097) group, such as an azide-modified antibody or other targeting ligand, under mild, aqueous conditions without the need for a cytotoxic copper catalyst. mdpi.com
The other end of the molecule, the PAB moiety, is typically derivatized with a payload molecule before or after conjugation to the targeting ligand. The PAB is often activated, for example, as a p-nitrophenyl carbonate (PABC-PNP), which can then react with an amine-containing payload to form a carbamate (B1207046) linkage. cd-bioparticles.net Alternatively, the payload can be attached during the solid-phase synthesis of the Val-Cit-PAB unit.
This modularity allows for the creation of a wide variety of research tools. For instance, by conjugating different payloads to the two Val-Cit-PAB arms, a dual-payload ADC can be created, which may be beneficial for overcoming drug resistance. conju-probe.com In the context of PROTACs , the DBCO end can be attached to a ligand for a target protein, while the other ends can be conjugated to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest. rsc.org The ability to attach two E3 ligase ligands could potentially enhance the avidity and efficacy of the PROTAC.
Mechanistic Investigations of Dbco Peg2 Val Cit Pab 2 in Bioconjugation Chemistry
Kinetic Analysis of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the DBCO Moiety
The DBCO group is a key component for "click chemistry," specifically participating in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent ligation of the DBCO-containing linker to an azide-modified biomolecule without the need for a cytotoxic copper catalyst. alfa-chemistry.comnih.gov The kinetics of this reaction are critical for efficient bioconjugation.
Research has shown that the second-order rate constants for SPAAC reactions involving DBCO are influenced by several factors, including the structure of the azide (B81097) partner, solvent, pH, and temperature. rsc.orgnih.gov For instance, the reaction rate between DBCO and benzyl (B1604629) azide is reported to be approximately 0.24 M⁻¹s⁻¹, which is significantly faster than that of some other cyclooctynes like BCN with the same azide. nih.gov The presence of a PEG linker attached to the DBCO moiety can also enhance reaction rates. rsc.org
The reaction environment plays a crucial role in SPAAC kinetics. Studies have demonstrated that buffer composition and pH can significantly alter reaction rates. rsc.org For example, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH. rsc.org Generally, higher pH values tend to increase the reaction rates, although this can be buffer-dependent. rsc.org Temperature also affects the kinetics, with reactions proceeding faster at 37°C compared to 25°C. rsc.org
| Condition | Parameter | Observation | Reference |
|---|---|---|---|
| Buffer (pH 7) | PBS | Rate constants between 0.32–0.85 M⁻¹s⁻¹ | rsc.org |
| HEPES | Rate constants between 0.55–1.22 M⁻¹s⁻¹ (Higher than PBS) | rsc.org | |
| pH | pH 5 to 10 | Generally, higher pH values increased reaction rates (except in HEPES) | rsc.org |
| - | Click yields showed sharp differences in various buffers (e.g., >90% in DPBS vs. <40% in HEPES and pure water for DBCO-Cy5.5) | ||
| Temperature | 25°C vs 37°C | Reactions are faster at 37°C | rsc.org |
| Reactant | DBCO vs BCN (with benzyl azide) | DBCO reacts ~3.4 times faster than BCN | nih.gov |
Comparative Reactivity of the DBCO Group within the Linker Context Against Other Bioorthogonal Handles
The choice of a bioorthogonal reaction is critical for successful labeling in complex biological systems. DBCO is one of several strained alkynes developed for SPAAC. Its reactivity is often compared to other handles like bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DIBO), and trans-cyclooctenes (TCO) which react via the inverse-electron demand Diels-Alder (iEDDA) reaction.
Kinetic data shows that DBCO (also known as DIBAC) generally exhibits faster reaction rates with azides compared to BCN. nih.govresearchgate.net For example, the rate constant for DBCO with benzyl azide is approximately 0.24 M⁻¹s⁻¹, whereas for BCN it is 0.07 M⁻¹s⁻¹. nih.gov However, other cyclooctynes like BARAC have even better kinetics but can be too unstable for typical applications. researchgate.net In cellular environments, DBCO has demonstrated higher reactivity and required less reagent to achieve strong labeling compared to BCN. nih.gov
When compared to the iEDDA reaction, SPAAC with DBCO can be slower. The iEDDA reaction between TCO and tetrazine (Tz) is known for its exceptionally fast kinetics. nih.gov Interestingly, in the context of live cells, the efficiency of the DBCO-azide reaction has been found to be comparable to the much faster TCO-Tz reaction, highlighting the importance of factors beyond in vitro kinetics, such as cell permeability and stability. nih.gov
| Handle | Reaction Partner | Reaction Type | Reported Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| DBCO (DIBAC) | Benzyl Azide | SPAAC | 0.24 | nih.gov |
| BCN | Benzyl Azide | SPAAC | 0.07 | nih.gov |
| DBCO | Phenyl Azide | SPAAC | 0.033 | nih.gov |
| BCN | Phenyl Azide | SPAAC | 0.2 | nih.gov |
| BCN-OH | 4-azido-1-methylpyridinium iodide | SPAAC | 2 - 2.9 | nih.gov |
Enzymatic Cleavage Profiling of the Dual Val-Cit-PAB Linker in Model Biological Systems
The Val-Cit-PAB component of the linker is designed to be stable in systemic circulation but to be cleaved by specific enzymes upon internalization into target cells. medchemexpress.combroadpharm.comszabo-scandic.com The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.com
The cleavage mechanism involves Cathepsin B hydrolyzing the peptide bond between the citrulline and the PAB group. medchemexpress.com This initial cleavage initiates a self-immolative cascade. The free amine on the PAB moiety triggers a 1,6-elimination reaction, which leads to the release of carbon dioxide and the active drug molecule in its unmodified form.
While Cathepsin B is the principal target, other proteases can also cleave the Val-Cit linker. For example, neutrophil elastase has been shown to cleave the amide bond between valine and citrulline. nih.gov The susceptibility to cleavage can be modulated by adding amino acids to the peptide sequence. Adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to reduce susceptibility to certain extracellular carboxylesterases while maintaining or even enhancing sensitivity to Cathepsin B-mediated cleavage. nih.govnih.gov
| Enzyme | Cleavage Site | Significance | Reference |
|---|---|---|---|
| Cathepsin B | Between Citrulline and PAB | Primary mechanism for intracellular drug release in lysosomes. | broadpharm.com |
| Neutrophil Elastase | Between Valine and Citrulline | Potential for off-target cleavage. | nih.gov |
| Carboxylesterase 1c (Ces1c) | Citrulline moiety | Responsible for premature linker cleavage and payload release in mouse plasma, leading to instability. | acs.orgrsc.org |
| Cathepsin L | - | Also responsible for lysosomal cleavage; VCit linkers can be slightly more sensitive to Cathepsin L than modified EVCit linkers. | nih.gov |
| Cathepsin S | - | Cleaves both VCit and EVCit linker systems at similar rates. | nih.gov |
Assessment of Unconjugated Linker Stability and Integrity in In Vitro Mimetic Environments
The stability of the ADC linker in circulation is paramount to ensure that the cytotoxic payload is delivered specifically to the target site and to minimize off-target toxicity. The Val-Cit linker, while designed for intracellular cleavage, has shown variable stability in plasma, particularly in preclinical rodent models.
Studies have demonstrated that Val-Cit linkers are generally stable in human and primate plasma. nih.govacs.org However, they are notably unstable in mouse plasma. nih.govresearchgate.net This instability is attributed to the activity of a specific murine enzyme, carboxylesterase 1c (Ces1c), which prematurely cleaves the linker at the citrulline residue. acs.orgrsc.org This premature drug release in mouse models can complicate the interpretation of efficacy and safety studies. medchemexpress.com
To address this species-specific instability, modifications to the linker have been investigated. For instance, the development of tripeptide linkers like glutamic acid-valine-citrulline (EVCit) has shown markedly improved stability in mouse plasma. nih.govnih.gov The additional glutamic acid residue appears to shield the linker from Ces1c-mediated hydrolysis without compromising its cleavage by lysosomal cathepsins upon internalization. nih.govnih.gov In one study, a conventional Val-Cit ADC lost over 95% of its payload after 14 days in mouse plasma, whereas an EVCit ADC showed almost no cleavage under the same conditions. nih.gov This highlights the critical role of linker design in achieving stability across different biological systems.
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| DBCO | Dibenzocyclooctyne |
| PEG | Polyethylene (B3416737) glycol |
| Val | Valine |
| Cit | Citrulline |
| PAB | p-aminobenzylcarbamate |
| BCN | Bicyclo[6.1.0]nonyne |
| TCO | trans-cyclooctene |
| DIBO | Dibenzocyclooctyne |
| BARAC | Biarylazacyclooctynone |
| MMAE | Monomethyl auristatin E |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |
| PBS | Phosphate-buffered saline |
| ADC | Antibody-Drug Conjugate |
Applications of Dbco Peg2 Val Cit Pab 2 in Advanced Targeted Therapeutic Research Platforms
Utilization in Antibody-Drug Conjugate (ADC) Research and Development
In the field of ADC research, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy, stability, and therapeutic index. fujifilm.com The DBCO-(PEG2-Val-Cit-PAB)2 linker incorporates several features optimized for advanced ADC design. The Val-Cit peptide sequence is specifically designed to be cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells. nih.govthno.org Following cleavage, the two PAB units act as self-immolative spacers, ensuring the efficient and traceless release of the conjugated payload. thno.org
A major goal in modern ADC development is to produce homogeneous conjugates with a uniform drug-to-antibody ratio (DAR) and defined attachment sites. This contrasts with earlier methods that resulted in heterogeneous mixtures. The this compound linker is ideally suited for site-specific conjugation strategies due to its DBCO moiety. medchemexpress.commedchemexpress.com The DBCO group facilitates a highly efficient and specific reaction with azide-functionalized antibodies through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that proceeds without the need for a cytotoxic copper catalyst. medchemexpress.comaacrjournals.org
Research employs several methods to introduce azide (B81097) groups at specific locations on an antibody, including:
Non-canonical Amino Acid (ncAA) Incorporation: Genetic engineering of antibody-producing cell lines can be used to incorporate azide-containing ncAAs (e.g., azidohomoalanine or p-azidomethyl-L-phenylalanine (AzK)) into the antibody's polypeptide chain at predetermined sites. rsc.org The DBCO-linker can then be precisely attached to these sites. rsc.org
Enzymatic Modification: Enzymes such as transglutaminases or sortases can be used to install azide-functionalized tags onto specific glutamine or glycine (B1666218) residues on the antibody surface. Glycoengineering, using enzymes like β-1,4-galactosyltransferases, can also be employed to modify the antibody's native glycans with azide-containing sugars for subsequent conjugation. rsc.org
These approaches allow for the production of ADCs with a well-defined DAR, which has been shown in preclinical studies to lead to improved pharmacokinetics and a better therapeutic window compared to heterogeneously conjugated ADCs. aacrjournals.orgrsc.org
Table 1: Comparison of Site-Specific Conjugation Methods Compatible with DBCO-Linkers
| Strategy | Description | Key Advantage | Research Application Example |
| ncAA Incorporation | Antibody-expressing cells are cultured with a non-canonical amino acid containing an azide group, which is incorporated into the antibody structure. | Precise control over conjugation site and stoichiometry. | An anti-HER2 antibody expressing AzK is conjugated to a DBCO-functionalized tubulysin (B8622420) payload, resulting in a potent and selective ADC with a DAR of ~2. rsc.org |
| Enzymatic Ligation | Specific enzymes are used to attach an azide-containing small molecule to a defined amino acid sequence or glycan on the antibody. | High specificity and mild reaction conditions preserve antibody integrity. | A galactosyltransferase is used to attach an azide-sugar to the Fc-glycans of an antibody, followed by SPAAC with a DBCO-linker payload. rsc.org |
| Cysteine Re-bridging | Reduced interchain disulfide bonds are re-bridged using a bis-reactive linker, such as one functionalized with DBCO, to create a stable, covalent linkage. | Utilizes native antibody structure, creating homogeneous ADCs with a DAR of 4. | A ThioBridge™ linker with a bis-sulfone functional group is attached to reduced cysteines, resulting in a homogeneous ADC with a DAR of 4. aacrjournals.org |
PreclinicalIn VivoPharmacokinetic, Biodistribution, and Efficacy Studies of ADCs in Animal Models
Following successful in vitro evaluation, ADC candidates are advanced to preclinical studies in animal models, most commonly mouse xenograft models where human tumor cells are implanted into immunodeficient mice. These studies provide critical data on the ADC's behavior in a complex biological system.
Pharmacokinetics (PK): PK studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the ADC. aacrjournals.org Blood samples are collected at various time points after ADC administration to determine key parameters like half-life, clearance, and exposure (Area Under the Curve, AUC). aacrjournals.org The stability of the linker is a crucial factor; linkers like Val-Cit are designed for high stability in plasma to prevent premature release of the payload, which could cause systemic toxicity. nih.gov For example, studies have shown that ADCs with branched PEGylated linkers demonstrate superior stability in mouse models compared to those with linear PEG linkers. rsc.org
Biodistribution: These studies track where the ADC accumulates in the body over time. Radiolabeled ADCs are often used to quantify their concentration in the tumor versus healthy organs and tissues. aacrjournals.org Ideal ADCs show high and sustained accumulation in the tumor with minimal uptake in other tissues, which is indicative of a favorable therapeutic window. aacrjournals.org
Efficacy Studies: The ultimate test of an ADC's potential is its ability to inhibit tumor growth in vivo. Tumor-bearing mice are treated with the ADC, and tumor volume is measured over time. rsc.orgaacrjournals.org Efficacious ADCs can lead to tumor stasis or even complete regression. rsc.org Research has shown that ADCs with optimized linkers can achieve complete tumor regression at low doses in xenograft models. researchgate.net
The DAR is a critical quality attribute of an ADC, as it dictates the amount of payload delivered to a cancer cell. The this compound linker is a "bis-linker" or dual-payload linker, meaning each linker molecule is designed to carry two molecules of the cytotoxic drug. medchemexpress.commedchemexpress.eumedchemexpress.com This structure is a key tool for research into the effects of DAR on ADC performance.
By using a bis-linker, researchers can readily synthesize ADCs with higher, yet still defined, drug loads. For example, conjugating a bis-linker to an antibody with two engineered conjugation sites can produce a homogeneous ADC with a DAR of 4. rsc.org Similarly, using a bis-sulfone linker technology to attach linkers carrying MMAE has enabled the generation of homogeneous ADCs with DARs of 4, 6, and even 8. researchgate.net
Research has shown that increasing the DAR does not always lead to better efficacy and can negatively impact pharmacokinetics and increase aggregation. nih.gov However, by using well-designed branched or bis-linkers that incorporate hydrophilic spacers like PEG, researchers can create high-DAR ADCs that maintain favorable properties. researchgate.net Preclinical studies have demonstrated that high-DAR ADCs (e.g., DAR 8) can exhibit superior in vivo potency and lead to complete tumor regression in xenograft models at very low doses, highlighting the importance of linker design in enabling higher drug loading. researchgate.net
Table 3: Impact of DAR on ADC Properties in Research Models
| DAR | Linker Strategy | Observed In Vivo Efficacy (Karpas-299 Model) | Key Research Finding |
| 2-4 | Heterogeneous (Stochastic Cys/Lys conjugation) | Moderate tumor regression | Baseline for comparison; often heterogeneous with suboptimal PK. aacrjournals.org |
| 4 | Homogeneous (Site-specific, e.g., ThioBridge™) | Significant tumor regression | Improved PK and therapeutic index compared to heterogeneous ADCs. aacrjournals.org |
| 8 | Homogeneous (Bis-sulfone linker with PEG spacer) | Complete tumor regression and 10/10 tumor-free survivors at 0.5 mg/kg dose. | Optimized linker design enables high drug loading without compromising PK, leading to enhanced potency. researchgate.net |
Role in Proteolysis Targeting Chimera (PROTAC) Research and Development
Beyond ADCs, the this compound construct is also identified as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.cominvivochem.com PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.commedchemexpress.com The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation. precisepeg.com
The design of a PROTAC is a modular process where different components can be combined to optimize for potency and selectivity. The this compound linker offers several features that are valuable in this research context.
Modular Synthesis: The DBCO group allows for the late-stage attachment of one of the ligands (either for the target protein or the E3 ligase) via SPAAC click chemistry. medchemexpress.comprecisepeg.com This modularity enables the rapid synthesis of a library of PROTACs with varying ligands or linker exit vectors to screen for optimal degradation activity. precisepeg.com
Cleavable Element: The inclusion of the cathepsin-cleavable Val-Cit-PAB element is an advanced feature in PROTAC design. While many PROTAC linkers are non-cleavable, incorporating a cleavable motif could be explored in research to create "caged" or conditionally active PROTACs. For instance, a PROTAC might be designed to be inactive until it reaches a specific cellular compartment (like the lysosome) where the linker is cleaved, potentially altering its activity or degradation profile. This remains an area of active investigation.
Table 4: Hypothetical Components for a PROTAC Synthesized with this compound
| PROTAC Component | Function | Example Moiety | Role of this compound |
| Target-binding Ligand | Binds to the protein of interest (POI) intended for degradation. | A kinase inhibitor (e.g., derived from Dasatinib) | The DBCO group on the linker can be used to conjugate an azide-modified version of this ligand via SPAAC. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | This compound | Provides optimal length, solubility (PEG), a bioorthogonal handle (DBCO), and a potential cleavable element (Val-Cit). |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). | Pomalidomide or a VHL ligand | The other end of the linker (e.g., a carboxylic acid or amine before the PAB moiety is added) is attached to this ligand via standard amide bond formation. |
Investigation of Targeted Protein Degradation Mechanisms in Cellular Systems
The Val-Cit-PAB linker component of this compound is instrumental in the study of targeted protein degradation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. medchemexpress.comprecisepeg.com The development of advanced PROTACs, including those delivered via antibody-drug conjugate (ADC)-like platforms, often utilizes cleavable linkers to release the active PROTAC molecule within the target cells. nih.govresearchgate.net
The this compound architecture is well-suited for creating such targeted delivery systems. The DBCO group allows for the conjugation of this entire linker-payload system to a targeting moiety, such as an antibody or other cell-targeting ligand that has been modified with an azide group. broadpharm.com Once the resulting conjugate is internalized into the target cell, the Val-Cit linker is designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in cancer cells. tcichemicals.comcaymanchem.comiris-biotech.de This cleavage event releases the "(PEG2-Val-Cit-PAB)2"-payload complex. The subsequent self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer then liberates the active payload, which in this research context would be a PROTAC molecule. tcichemicals.comiris-biotech.de
By employing this compound to deliver a PROTAC, researchers can investigate the intricacies of targeted protein degradation with high specificity. This approach allows for the study of degradation mechanisms in specific cell populations, minimizing off-target effects that might be observed with systemic administration of a free PROTAC. nih.gov Research in this area has explored the use of Val-Cit-PAB linkers in these "degrader-antibody conjugates" (DACs) to study the antigen-dependent degradation of target proteins like the estrogen receptor alpha (ERα). researchgate.net Such studies provide valuable data on the efficiency of intracellular PROTAC release and the subsequent degradation cascade.
| Research Area | Key Component | Mechanism of Action | Investigated System |
| Targeted Protein Degradation | Val-Cit-PAB Linker | Cathepsin B cleavage within lysosomes releases a PROTAC payload. tcichemicals.comnih.gov | Degrader-Antibody Conjugates (DACs) for targeted delivery of PROTACs. nih.govresearchgate.net |
| Intracellular Payload Release | Val-Cit-PAB Linker | Self-immolative cleavage of the PAB spacer ensures the release of the unmodified active PROTAC. iris-biotech.denih.gov | Release of an ERα-targeting PROTAC in HER2-expressing cells. researchgate.net |
Optimization of Ternary Complex Formation and E3 Ubiquitin Ligase Recruitment Dynamics in Research Models
The efficacy of a PROTAC is highly dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. precisepeg.comaxispharm.com The linker connecting the target-binding and E3-binding ligands in a PROTAC plays a critical role in this process, influencing the stability and conformation of the ternary complex. precisepeg.comaxispharm.com By using a delivery system like this compound, researchers can study these dynamics in a more controlled cellular environment.
The controlled, intracellular release of the PROTAC payload from the this compound construct allows for a more precise analysis of ternary complex formation without the confounding variables of cell permeability and systemic clearance that affect free PROTACs. The PEG2 spacer in the linker can also influence the physicochemical properties of the released payload, potentially impacting its solubility and interaction with the cellular machinery. precisepeg.com
The dimeric nature of the payload, suggested by "(PAB)2," could be leveraged to design novel PROTAC architectures. For instance, two PROTAC molecules could be released simultaneously, potentially increasing the local concentration of the degrader and influencing the kinetics of ternary complex formation. Alternatively, a dimeric PROTAC could be designed to bridge two target proteins or two E3 ligases, leading to different ubiquitination patterns and degradation outcomes. The use of this compound as a delivery vehicle for such novel PROTAC designs would be invaluable for optimizing their activity and understanding the downstream effects on E3 ligase recruitment and substrate ubiquitination.
| Parameter | Influencing Factor | Research Application |
| Ternary Complex Stability | PROTAC linker properties (length, rigidity, composition). precisepeg.comaxispharm.com | Studying the effect of intracellularly released PROTACs on complex formation. |
| E3 Ligase Recruitment | Concentration and structure of the PROTAC. | Investigating the impact of dimeric PROTAC delivery on recruitment efficiency. |
| Cellular Permeability | Physicochemical properties of the PROTAC. precisepeg.com | Bypassing permeability issues through targeted delivery to study intracellular dynamics. |
Broader Bioconjugation Applications in Chemical Biology and Material Sciences
Beyond its role in targeted protein degradation research, the DBCO component of this compound makes it a versatile tool for a wide range of bioconjugation applications.
Development and Application of Molecular Probes and Imaging Agents for Biological Research
The DBCO group is a key player in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.com This reaction is bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes. This makes DBCO-containing molecules ideal for developing molecular probes and imaging agents.
This compound can be conjugated to a fluorescent dye or other reporter molecule that has been modified with an azide. The resulting probe could be used to track the delivery and cleavage of the Val-Cit linker in real-time within live cells. For example, a fluorophore-quencher pair could be incorporated, where the fluorescence is quenched until the Val-Cit linker is cleaved by intracellular proteases, leading to a "turn-on" signal. Such probes are invaluable for studying enzyme activity and confirming the site-specific release of payloads in drug delivery research. rsc.org
Furthermore, the DBCO moiety itself can be attached to various imaging agents, such as near-infrared dyes like ICG (indocyanine green) or radiolabels for PET imaging. iris-biotech.deresearchgate.net By attaching an azide-modified targeting ligand to a cell of interest, a DBCO-functionalized imaging agent can then be administered for pre-targeted imaging applications, offering high-contrast images by allowing the unbound targeting ligand to clear before the imaging agent is introduced. rsc.org
| Application | Chemistry | Advantage | Example |
| Live Cell Imaging | DBCO-azide SPAAC. broadpharm.com | Bioorthogonal and copper-free, suitable for in vivo use. biotium.com | Developing "turn-on" fluorescent probes to monitor linker cleavage. rsc.org |
| Pre-targeted Imaging | DBCO-functionalized imaging agents. rsc.org | High signal-to-noise ratio by separating targeting and imaging steps. | Conjugating DBCO-ICG to an azide-modified antibody for tumor imaging. iris-biotech.de |
| Radiolabeling | DBCO-functionalized radiotracers. researchgate.netacs.org | Efficient and specific labeling of biomolecules for PET imaging. | Labeling of azide-modified peptides or antibodies with 18F-DBCO. acs.org |
Surface Functionalization and Modification of Biomaterials for Research Investigations
The DBCO group is also widely used for the surface functionalization of biomaterials to create surfaces with specific biological activities. kit.eduresearchgate.net Materials such as glass slides, nanoparticles, or polymer scaffolds can be modified with azide groups. Subsequently, this compound can be "clicked" onto these surfaces, presenting the cleavable linker and its payload in a controlled manner. kit.eduacs.org
This strategy can be used to create biomaterial surfaces that can release a therapeutic agent or a signaling molecule upon interaction with specific cells. For example, a scaffold functionalized with this compound carrying a growth factor could be designed to release the growth factor only when cells capable of cleaving the Val-Cit linker are present. This allows for the development of "smart" biomaterials that respond to their cellular environment.
In a research context, such functionalized surfaces are excellent tools for studying cell-material interactions. For instance, microarrays of different peptides or small molecules can be created by spotting various DBCO-containing compounds onto an azide-functionalized surface. kit.edu This allows for high-throughput screening of cellular responses to different immobilized or releasable factors. Research has demonstrated the use of DBCO for immobilizing proteins and other biomolecules on surfaces like polycaprolactone (B3415563) (PCL) scaffolds and nanoparticles to enhance their biocompatibility and control cellular behavior. researchgate.net
| Biomaterial | Functionalization Strategy | Research Application |
| Polymer Scaffolds | DBCO-azide click chemistry to attach linker-payload constructs. | Creating "smart" scaffolds that release growth factors in response to cellular cues. |
| Nanoparticles | Surface modification with DBCO to allow for conjugation of targeting or therapeutic molecules. acs.orgresearchgate.net | Developing targeted drug delivery systems and studying nanoparticle-cell interactions. |
| Microarrays | Spotting of DBCO-containing molecules onto azide-functionalized surfaces. kit.edu | High-throughput screening of cell responses to immobilized or releasable compounds. |
Compound Names
| Abbreviation | Full Name |
| ADC | Antibody-Drug Conjugate |
| BCN | Bicyclononyne |
| BSA | Bovine Serum Albumin |
| DAC | Degrader-Antibody Conjugate |
| DBCO | Dibenzocyclooctyne |
| DIBO | Dibenzocyclooctynol |
| ERα | Estrogen Receptor Alpha |
| ICG | Indocyanine Green |
| MMAE | Monomethyl Auristatin E |
| PAB | p-Aminobenzyl carbamate |
| PABC | p-Aminobenzyl carbamate |
| PCL | Polycaprolactone |
| PEG | Polyethylene (B3416737) Glycol |
| PET | Positron Emission Tomography |
| POI | Protein of Interest |
| PROTAC | Proteolysis Targeting Chimera |
| SPAAC | Strain-Promoted Alkyne-Azide Cycloaddition |
| TCO | trans-Cyclooctene |
| Val-Cit | Valine-Citrulline |
Analytical and Biophysical Characterization Methodologies for Dbco Peg2 Val Cit Pab 2 and Its Research Conjugates
Advanced Spectroscopic and Chromatographic Methods for Linker Purity, Identity, and Structural Elucidation
The comprehensive characterization of DBCO-(PEG2-Val-Cit-PAB)2 and its conjugates relies on a suite of advanced analytical techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for the structural elucidation of the linker. Detailed NMR analysis confirms the presence and connectivity of the constituent moieties, including the characteristic signals for the DBCO, PEG, Val, Cit, and PAB groups. For instance, ¹H NMR spectra can verify the successful synthesis of the Val-Cit-PAB portion of the molecule. google.com
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using electrospray ionization (ESI), is employed to determine the precise molecular weight of the linker, confirming its elemental composition with high accuracy (often within 5 ppm error). rsc.org This technique is crucial for verifying the identity of the synthesized compound and for analyzing the final ADC constructs. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of the this compound linker. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly used to separate the linker from any impurities or starting materials. The purity is determined by the peak area of the main compound relative to the total peak area in the chromatogram. Furthermore, HPLC is instrumental in analyzing the drug-to-antibody ratio (DAR) and homogeneity of the resulting ADCs. rsc.org
| Analytical Method | Application for this compound | Key Information Provided |
| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C chemical shifts, coupling constants, confirming the covalent structure |
| HRMS | Identity confirmation | Accurate mass measurement, elemental composition |
| HPLC | Purity assessment | Retention time, peak area, percentage purity |
Techniques for Assessing Linker Stability in Diverse Research Matrices
The stability of the this compound linker and its conjugates is a critical parameter, particularly in biological environments, to ensure that the payload is released only at the target site.
Serum and Plasma Stability: The Val-Cit linker is known for its stability in human plasma, which is a crucial attribute for ADCs to have a long circulation half-life. cam.ac.ukmdpi.com However, it has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can complicate preclinical evaluations. mdpi.comnih.gov Stability studies involve incubating the ADC in serum or plasma from different species (e.g., human, mouse, rat) at 37°C and monitoring the integrity of the conjugate over time using techniques like LC/MS. aacrjournals.org Some studies have shown that the majority of an ADC with a Val-Cit linker remains intact in mouse and human plasma. aacrjournals.org
Lysosomal Extract Stability: To mimic the intracellular environment where drug release is intended, stability is assessed in lysosomal extracts. cam.ac.uk The Val-Cit linker is designed to be cleaved by lysosomal proteases, primarily cathepsin B. tcichemicals.com Assays in lysosomal extracts confirm that the linker is efficiently cleaved, leading to the release of the cytotoxic payload. cam.ac.uk The rate of cleavage in lysosomal extracts can be influenced by other lysosomal enzymes in addition to cathepsin B. cam.ac.uk
| Matrix | Key Enzyme(s) | Expected Outcome for Val-Cit Linker |
| Human Plasma | Low protease activity | High stability cam.ac.ukmdpi.com |
| Mouse/Rat Plasma | Carboxylesterase 1C (Ces1C) | Potential for premature cleavage mdpi.comnih.gov |
| Lysosomal Extract | Cathepsin B and other proteases | Efficient cleavage and payload release cam.ac.uktcichemicals.com |
Quantitative Methodologies for Monitoring Enzymatic Cleavage Kinetics in In Vitro Systems
Understanding the kinetics of enzymatic cleavage is vital for predicting the rate of drug release from ADCs.
In Vitro Cleavage Assays: These assays typically involve incubating the ADC with purified enzymes, such as cathepsin B, or with cell extracts containing the relevant proteases. nih.gov The reaction is monitored over time, and samples are analyzed by methods like HPLC or LC-MS to quantify the amount of released drug and remaining intact ADC. researchgate.net This allows for the determination of cleavage rates. For example, it has been shown that the Val-Cit linker is readily cleaved by neutrophil elastase, another serine protease. nih.gov
The rate of cleavage can be influenced by the structure of the linker. For instance, the Val-Ala linker was found to be cleaved at half the rate of the Val-Cit linker in an isolated cathepsin B cleavage assay. cam.ac.uk The length of a branched linker conjugated to a cleavable linker has also been shown to significantly affect the efficiency of subsequent cleavage by cathepsin. mdpi.com
Evaluation of Conjugation Efficiency, Homogeneity, and Integrity of Research Constructs
The final ADC product must be well-characterized to ensure its quality and consistency.
Conjugation Efficiency: The efficiency of the "click" reaction between the DBCO group on the linker and an azide (B81097) group on the antibody is a key parameter. The reaction progress can be monitored using techniques like gel electrophoresis. nih.gov Studies have shown that the strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO can be slower than other click chemistry reactions like the TCO-Tz reaction. nih.gov The linker-to-antibody ratio (LAR) can be determined by methods such as LC-MS. nih.gov
Emerging Research Directions and Future Perspectives for Bis Cleavable Linker Technologies
Development of Next-Generation Cleavable Linkers with Enhanced Tunability and Specificity
The landscape of cleavable linkers in targeted drug delivery is undergoing a significant transformation, moving towards next-generation designs with superior tunability and specificity. The ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently cleave to release its payload within the target cell or tumor microenvironment. nih.govabzena.com This dual requirement presents a considerable challenge in linker development. nih.gov
Current research focuses on refining the chemical triggers within linkers to gain more precise control over payload release. wuxiapptec.com Innovations include the development of linkers that respond to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of specific enzymes. td2inc.combioprocessonline.com For instance, acid-cleavable linkers like hydrazones and silyl (B83357) ethers are designed to hydrolyze in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. nih.govtandfonline.comnih.gov However, traditional acid-cleavable linkers have faced challenges with stability. nih.gov To address this, novel designs like silyl ether-based linkers have been developed to improve stability, allowing for their use with highly potent payloads. nih.gov
Enzyme-cleavable linkers represent another major class, engineered to be substrates for enzymes that are overexpressed in tumor cells, such as cathepsins, β-glucuronidase, and β-galactosidase. nih.govwuxiapptec.comnih.gov These linkers, particularly those based on dipeptides like valine-citrulline (Val-Cit), offer enhanced stability compared to some acid-cleavable counterparts. nih.govwuxiapptec.com The Val-Cit linker, for example, is efficiently cleaved by cathepsin B, an enzyme abundant in the lysosomes of tumor cells. nih.gov Researchers are also exploring novel enzyme targets; for instance, a β-galactosidase-cleavable linker has shown promise in preclinical models. nih.gov
To further enhance specificity and reduce off-target cleavage, the concept of tandem-cleavage linkers has emerged. These innovative linkers require two distinct enzymatic events to occur sequentially for payload release. acs.org This dual-trigger mechanism significantly limits premature drug release in the circulation, where the linker might be exposed to extracellular enzymes. acs.org
The table below summarizes the characteristics of different classes of cleavable linkers:
| Linker Type | Cleavage Stimulus | Advantages | Challenges |
| Acid-Cleavable (e.g., Hydrazone, Silyl Ether) | Low pH (Tumor microenvironment, endosomes, lysosomes) | Targeted release in acidic environments. tandfonline.comnih.gov | Potential for instability in circulation. nih.gov |
| Enzyme-Cleavable (e.g., Val-Cit, Glucuronide) | Specific enzymes (e.g., Cathepsins, β-glucuronidase) | High specificity to tumor-associated enzymes, generally stable in plasma. wuxiapptec.comnih.gov | Susceptibility to extracellular enzymes can lead to off-target toxicity. acs.org |
| Redox-Responsive (e.g., Disulfide) | High glutathione (B108866) (GSH) concentration | Exploits the higher intracellular reducing potential of tumor cells. nih.gov | Potential for cleavage in circulation. |
| Tandem-Cleavage | Two sequential enzymatic cleavages | Improved in vivo stability and reduced off-target toxicity. acs.org | Increased complexity in design and synthesis. |
Integration of DBCO-(PEG2-Val-Cit-PAB)2 into Multi-Specific or Bi-Functional Targeted Agents in Research
The unique structure of this compound, which combines a dibenzocyclooctyne (DBCO) group for click chemistry, a hydrophilic PEG2 spacer, and a protease-cleavable Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) unit, makes it a versatile tool for creating advanced targeted therapies. medchemexpress.comfujifilm.cominvivochem.com This linker is particularly well-suited for the development of multi-specific or bi-functional agents, including dual-payload antibody-drug conjugates (ADCs). dimabio.comysciei.com
Dual-payload ADCs are an emerging class of therapeutics designed to deliver two different cytotoxic agents to cancer cells, potentially leading to synergistic anti-tumor effects and overcoming drug resistance. dimabio.comnih.gov The DBCO moiety in the linker allows for a highly efficient and site-specific conjugation to an antibody or other targeting ligand that has been modified to contain an azide (B81097) group, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.cominvivochem.com This "click chemistry" approach offers precise control over the placement of the drug-linker on the antibody. td2inc.com
The dual cleavable nature of the linker, with two Val-Cit-PAB units, allows for the attachment and subsequent release of two separate payload molecules. medchemexpress.comfujifilm.com Upon internalization of the ADC into a cancer cell, the Val-Cit dipeptide is cleaved by lysosomal proteases like cathepsin B. nih.govysciei.com This enzymatic cleavage triggers the self-immolative release of the attached cytotoxic drugs. broadpharm.com
Research in this area is exploring the combination of payloads with different mechanisms of action to enhance therapeutic efficacy. dimabio.com For example, a dual-payload ADC could carry both a microtubule inhibitor and a DNA-damaging agent. nih.gov This strategy aims to attack cancer cells through multiple pathways simultaneously, potentially leading to a more potent and durable response. dimabio.com
The integration of this compound into such complex constructs leverages several key advantages:
Site-Specific Conjugation: The DBCO group enables precise attachment to azide-modified antibodies, leading to more homogeneous ADC products with predictable drug-to-antibody ratios (DARs). td2inc.cominvivochem.com
Dual-Payload Capacity: The branched structure allows for the delivery of two distinct payloads, opening the door for synergistic therapeutic strategies. medchemexpress.comdimabio.com
Controlled Release: The Val-Cit-PAB units ensure that the cytotoxic agents are released specifically within the target cells, minimizing systemic toxicity. nih.govysciei.com
The table below illustrates a conceptual design for a dual-payload ADC utilizing the this compound linker:
| Component | Function |
| Monoclonal Antibody (mAb) | Targets a tumor-specific antigen on the surface of cancer cells. |
| Azide Modification | Provides a reactive handle on the mAb for conjugation. |
| This compound Linker | Connects the mAb to the two payloads via SPAAC click chemistry. |
| Payload 1 (e.g., MMAE) | A potent cytotoxic agent with a specific mechanism of action (e.g., tubulin inhibitor). |
| Payload 2 (e.g., Exatecan) | A second cytotoxic agent with a complementary mechanism of action (e.g., topoisomerase I inhibitor). |
Computational Design and Modeling Approaches for Predicting Linker Behavior and Conjugate Performance
Computational modeling has become an indispensable tool in the development of antibody-drug conjugates (ADCs), offering powerful methods to predict linker behavior and optimize the performance of the final conjugate. digitellinc.comitn.pt These in silico approaches can significantly accelerate the design and selection process by providing insights that would be time-consuming and costly to obtain through laboratory experiments alone. computabio.compatsnap.com
Molecular docking studies are used to predict the most favorable binding orientation of the drug-linker to the antibody, which is essential for designing site-specific conjugation strategies. arxiv.orgnih.gov By understanding the structural basis of the antibody-drug assembly, scientists can engineer antibodies with specific conjugation sites to produce more homogeneous and effective ADCs. arxiv.orgnih.gov
Machine learning (ML) and deep learning (DL) models are also being increasingly applied to ADC design. patsnap.comfrontiersin.org These artificial intelligence-based approaches can be trained on large datasets of existing ADCs and their properties to predict the activity, stability, and other key characteristics of new designs. patsnap.comarxiv.org For instance, ML models can be used to:
Screen vast libraries of potential linker structures to identify candidates with optimal properties. computabio.compatsnap.com
Predict the stability of different linker-payload combinations under various physiological conditions. patsnap.com
Optimize linker sequences for desired flexibility and payload release kinetics. frontiersin.org
The table below outlines some of the key computational approaches and their applications in ADC development:
| Computational Approach | Application in ADC Linker and Conjugate Design |
| Molecular Dynamics (MD) Simulations | - Predicts linker flexibility and conformational behavior. rsc.orgfrontiersin.org- Assesses the stability of the ADC in different environments. itn.pt- Investigates the influence of the linker on antibody structure and aggregation. frontiersin.org |
| Molecular Docking | - Determines optimal conjugation sites on the antibody. arxiv.org- Predicts the binding affinity between the linker-payload and the antibody. itn.pt |
| Machine Learning (ML) / Deep Learning (DL) | - Screens virtual libraries of linkers for desired properties. computabio.compatsnap.com- Predicts the stability and activity of novel ADC designs. arxiv.orgfrontiersin.org- Optimizes linker architecture for controlled payload release. frontiersin.org |
| Homology Modeling | - Creates 3D models of antibodies when experimental structures are unavailable. itn.pt |
By integrating these computational tools, researchers can adopt a more rational design approach, leading to the development of ADCs with improved therapeutic windows. digitellinc.comitn.pt This in silico pre-assessment helps to de-risk the development process, saving time and resources in the subsequent preclinical and clinical stages. abzena.com
Addressing Research Challenges in Scalable and Cost-Effective Synthesis for Preclinical Development
The journey of an antibody-drug conjugate (ADC) from the laboratory to preclinical studies is fraught with challenges, particularly concerning the scalable and cost-effective synthesis of its components, most notably the drug-linker. veranova.com The intricate molecular structures of both the potent cytotoxic payloads and the complex linkers make their manufacturing a significant hurdle. njbio.com
The highly potent nature of the cytotoxic payloads necessitates specialized high-containment facilities (e.g., OEB-5) to ensure operator safety and prevent environmental contamination. veranova.comwuxibiologics.com This adds another layer of complexity and cost to the manufacturing process. veranova.comnjbio.com Furthermore, the purification of the final drug-linker can be a major bottleneck, often requiring energy-intensive and time-consuming techniques like high-potency chromatography. acsgcipr.org
To address these challenges, researchers and chemical development teams are focused on several key areas of improvement:
Route Optimization: Developing more convergent and efficient synthetic routes is a primary goal. This involves reducing the number of synthetic steps and utilizing more readily available starting materials. acsgcipr.orgacs.org For example, a redesigned synthesis for the Sacituzumab tirumotecan linker, starting from a natural product, successfully reduced the number of potent steps from seven to three. acsgcipr.org
Green Chemistry Principles: Applying principles of green chemistry can lead to more sustainable and cost-effective processes. This includes reducing the Process Mass Intensity (PMI) by minimizing the use of solvents and reagents, and decreasing the reliance on energy-intensive purification methods. acsgcipr.org
Improved Purification Techniques: Innovations in purification technologies are crucial to overcome bottlenecks. Developing more efficient chromatography methods or alternative purification strategies can significantly reduce production time and costs. acsgcipr.org
Availability of Precursors: The limited availability of precursors for the rapid synthesis of payloads is a significant constraint. proteogenix.science Efforts to develop more cost-effective and readily accessible starting materials are essential for streamlining the manufacturing process. proteogenix.science
The table below summarizes the key challenges and potential solutions in the scalable synthesis of drug-linkers for preclinical development:
| Challenge | Potential Solutions |
| Long and Complex Synthetic Routes | - Develop more convergent and shorter synthetic pathways. acsgcipr.orgacs.org- Utilize readily available starting materials and natural products. acsgcipr.org |
| High Manufacturing Costs | - Optimize reaction conditions to improve yields. njbio.com- Reduce the cost of raw materials, particularly the payload. biopharmservices.com- Implement more efficient purification strategies. acsgcipr.org |
| Handling of Highly Potent Compounds | - Utilize specialized high-containment manufacturing facilities and equipment. veranova.comwuxibiologics.com |
| Purification Bottlenecks | - Develop more efficient and less energy-intensive purification methods. acsgcipr.org- Explore alternatives to traditional chromatography. |
| Limited Availability of Precursors | - Invest in the development of cost-effective and accessible starting materials for payloads. proteogenix.science |
By focusing on these areas, the pharmaceutical industry aims to create more sustainable, scalable, and cost-effective manufacturing processes for ADCs, thereby accelerating their development and ultimately improving patient access to these promising therapies. acsgcipr.org
Q & A
Q. Standardize Assay Conditions :
- Use isogenic cell lines (e.g., HER2+ vs. HER2–) to control for antigen density.
- Normalize incubation time (72 hrs) and serum content (5% FBS) .
Control for Payload Release : Include a non-cleavable linker control (e.g., DBCO-PEG2-MMAE) to distinguish between linker-dependent and -independent toxicity .
Meta-Analysis : Apply the PRISMA framework to aggregate data from ≥5 studies, adjusting for variables like cell doubling time and DAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
